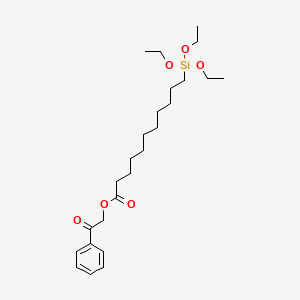![molecular formula C25H25NO2 B14202756 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one CAS No. 919083-19-5](/img/structure/B14202756.png)
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses acetophenone, formaldehyde, and an amine hydrochloride . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications in the production of polymers or other materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be compared with other similar compounds, such as 1-Phenyl-2-propanone and 1-Phenyl-2-propanol These compounds share some structural similarities but differ in their functional groups and chemical properties
Eigenschaften
CAS-Nummer |
919083-19-5 |
|---|---|
Molekularformel |
C25H25NO2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-phenyl-3-[2-(4-propan-2-ylphenoxy)anilino]but-2-en-1-one |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-13-15-22(16-14-20)28-25-12-8-7-11-23(25)26-19(3)17-24(27)21-9-5-4-6-10-21/h4-18,26H,1-3H3 |
InChI-Schlüssel |
UAJXELDNUCAPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
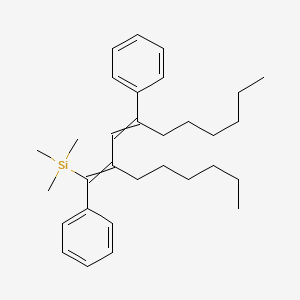
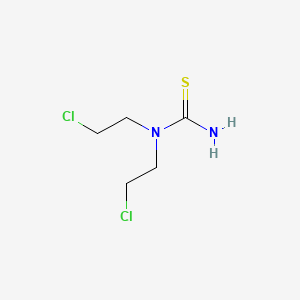
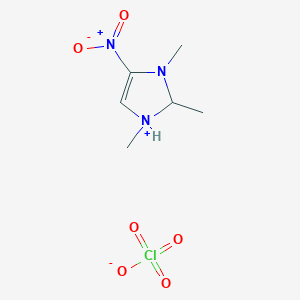
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
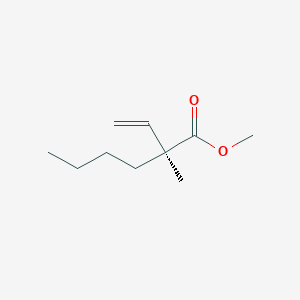
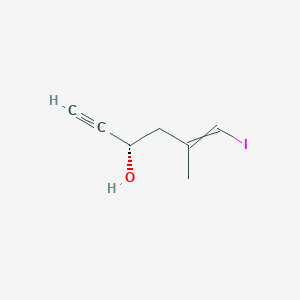
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
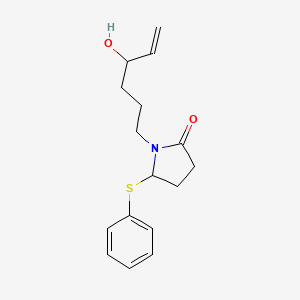
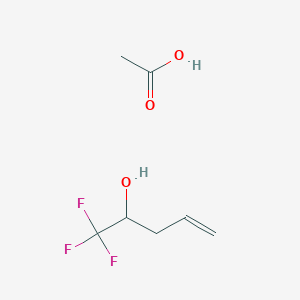
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
